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molecular formula C8H12ClN3O B8515492 2-(2-Chloro-pyrimidin-4-ylamino)-2-methyl-propan-1-ol

2-(2-Chloro-pyrimidin-4-ylamino)-2-methyl-propan-1-ol

Cat. No. B8515492
M. Wt: 201.65 g/mol
InChI Key: MGFCHFUCHYOCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962834B2

Procedure details

Prepared in analogy to example 98a), using 2,4-dichloro-pyrimidine and 2-amino-2-methylpropan-1-ol. The title compound was isolated as a yellowish solid in a yield of 19%. MS ISP (m/e): 200.3 (100) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=7.84 (d, 1H), 7.49 (s, 1H), 6.50 (d, 1H), 4.85 (s, 1H), 3.53 (d, 2H), 1.29 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12]>>[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 98a),

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC(CO)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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